2-[2-(phenylformamido)acetamido]ethyl benzoate
Description
2-[2-(Phenylformamido)acetamido]ethyl benzoate is an ethyl benzoate derivative featuring two acetamido groups, one substituted with a phenylformamido moiety.
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]ethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(13-20-17(22)14-7-3-1-4-8-14)19-11-12-24-18(23)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQGYKWXNJMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(phenylformamido)acetamido]ethyl benzoate typically involves the reaction of ethyl benzoate with phenylformamide and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(phenylformamido)acetamido]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenylformamido and acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-[2-(phenylformamido)acetamido]ethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(phenylformamido)acetamido]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido and acetamido groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Sulfonamide-Linked Acetamido Benzoates
Compounds like 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) () share a similar backbone, with sulfonamide groups replacing the phenylformamido moiety. These derivatives are synthesized via EEDQ-mediated coupling in DMF, yielding 35–45% after purification . In contrast, methyl 2-[2-(morpholino)acetamido]benzoate (4d) () uses secondary amines in acetone/NaI, achieving higher yields (80%) due to simpler substituents .
Aromatic Substituent Variations
- Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate (): Features a formylphenoxy group, synthesized via multi-step procedures. Its logP (4.27) and hydrogen bond acceptors (8) suggest moderate hydrophilicity .
- Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (): Incorporates a benzimidazole-thio group, synthesized via thioacetamido linkages.
Iodoquinazolinone Derivatives ()
Compounds like ethyl 2-(2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (12) exhibit high melting points (262.8°C) due to iodine and sulfonamide groups, which increase molecular rigidity . The target compound’s phenylformamido group may similarly enhance thermal stability but likely lacks the heavy atom effect seen in iodinated analogues.
Physicochemical Properties
*Estimated logP based on phenylformamido’s hydrophobicity relative to sulfonamido (lower polarity).
Reactivity and Functional Group Influence
- Amide Coupling Efficiency: The phenylformamido group’s bulkiness may reduce coupling yields compared to smaller substituents like diethylamino (88% yield in 4a) .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamido in ) increase acidity of adjacent protons, whereas phenylformamido’s resonance effects may stabilize the amide bond .
- Biological Activity : Sulfonamide-linked compounds () often exhibit enzyme inhibitory or antioxidant properties. The phenylformamido group could mimic these activities but with altered binding affinity due to aromatic stacking .
Biological Activity
2-[2-(phenylformamido)acetamido]ethyl benzoate is a synthetic compound belonging to the class of benzoate esters. Its unique molecular structure, which incorporates an ethyl group and amide functionalities, positions it as a candidate for various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Synthesis
The molecular formula for this compound is , and it has a molecular weight of 298.33 g/mol. The synthesis typically involves multiple steps, including the formation of amide bonds and esterification reactions with benzoic acid derivatives and amines. The compound is synthesized through reactions that allow for modifications leading to enhanced pharmacological properties .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Similar compounds have shown that structural modifications can significantly influence their efficacy:
- Target Interactions : The compound may interact with enzymes or receptors involved in critical biochemical pathways.
- Biochemical Pathways : It is believed to affect pathways related to cell signaling, metabolism, and gene expression.
- Mode of Action : The mechanism may involve enzyme inhibition or activation, leading to altered cellular functions .
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis could be a key factor in its antimicrobial action.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may offer protective effects against oxidative stress in cells .
- Pharmacological Applications : Its structural characteristics suggest potential applications in treating infections or as a scaffold for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Activity : A study reported that similar amide derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that the presence of the phenylformamido group may enhance the compound's effectiveness .
- Antioxidant Effectiveness : Research has shown that certain derivatives possess antioxidant properties, which are crucial for developing treatments aimed at reducing oxidative damage in various diseases .
- Mechanistic Studies : Investigations into the mechanism revealed that compounds with similar structures could inhibit specific enzymes critical for bacterial survival, leading to cell death and reduced infection rates .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
